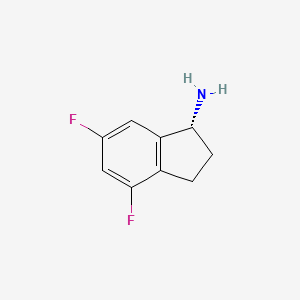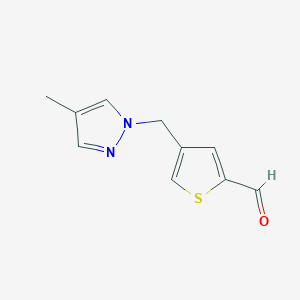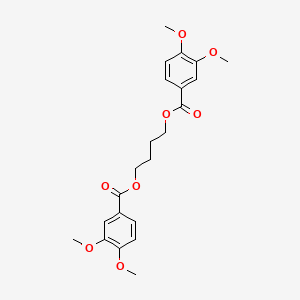
1,4,7-Triazecane trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,7-Triazecane trihydrochloride can be synthesized through the reaction of 1,4,7-Triazacyclononane with hydrochloric acid. The process involves the following steps:
- Dissolve 1,4,7-Triazacyclononane in an appropriate solvent such as water or ethanol.
- Add hydrochloric acid to the solution to form the trihydrochloride salt.
- Isolate the product by evaporating the solvent and recrystallizing the compound from a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7-Triazecane trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkenyl halides to form substituted derivatives such as 1,4,7-tri(3-butenyl)-1,4,7-triazacyclononane and 1,4,7-tri(2-propenyl)-1,4,7-triazacyclononane.
Complexation Reactions: It forms complexes with metal ions, such as lanthanide complexes, which are used in various applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenyl halides, metal salts, and other electrophiles. Reaction conditions typically involve mild temperatures and solvents like water, ethanol, or other polar solvents .
Major Products Formed
Major products formed from reactions with this compound include substituted triazacyclononane derivatives and metal complexes with high water solubility and rigid C3 symmetric structures .
Aplicaciones Científicas De Investigación
1,4,7-Triazecane trihydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4,7-Triazecane trihydrochloride involves its ability to form stable complexes with metal ions. The trivalent cyclic amine structure allows it to bind selectively to metal ions, facilitating various chemical reactions and applications. The reversible order-disorder states of cations and anions in the molecule contribute to its dielectric switching properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4,7-Triazecane trihydrochloride include:
- 1,4,7-Triazacyclononane
- 1,4,7-Tri(3-butenyl)-1,4,7-triazacyclononane
- 1,4,7-Tri(2-propenyl)-1,4,7-triazacyclononane
Uniqueness
This compound is unique due to its high-temperature dielectric switching properties and its ability to form stable complexes with metal ions. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C7H20Cl3N3 |
|---|---|
Peso molecular |
252.6 g/mol |
Nombre IUPAC |
1,4,7-triazecane;trihydrochloride |
InChI |
InChI=1S/C7H17N3.3ClH/c1-2-8-4-6-10-7-5-9-3-1;;;/h8-10H,1-7H2;3*1H |
Clave InChI |
NQSXYNDZSPJABL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCNC1.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


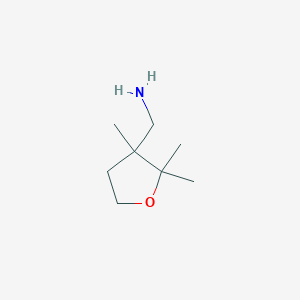
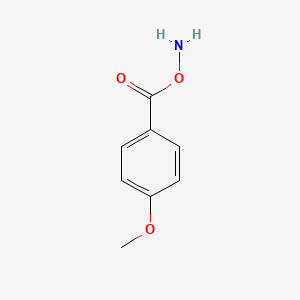
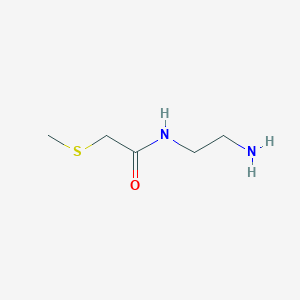

![1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)
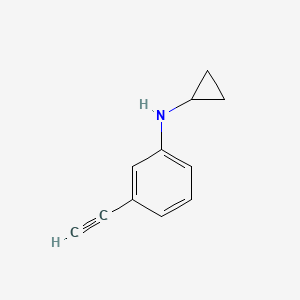
![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)

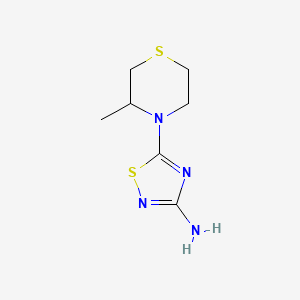
![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B12975982.png)
